Rubiadin dimethyl ether

colorectal cancer structure-activity relationship anthraquinone methylation

Rubiadin dimethyl ether (1,3-dimethoxy-2-methyl-9,10-anthraquinone, C17H14O4, MW 282.29) is a fully methylated anthraquinone derivative in which both hydroxyl groups of the parent compound rubiadin are substituted with methoxy groups. It occurs naturally in plant species within the Morinda and Rubia genera , and has been prepared synthetically via an aryne-based route for use as a synthetic intermediate.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 22170-88-3
Cat. No. B12749924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubiadin dimethyl ether
CAS22170-88-3
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)OC
InChIInChI=1S/C17H14O4/c1-9-13(20-2)8-12-14(17(9)21-3)16(19)11-7-5-4-6-10(11)15(12)18/h4-8H,1-3H3
InChIKeyGFEPHBKJTZSEJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rubiadin Dimethyl Ether (CAS 22170-88-3): Chemistry and Sourcing Profile for Anthraquinone Research


Rubiadin dimethyl ether (1,3-dimethoxy-2-methyl-9,10-anthraquinone, C17H14O4, MW 282.29) is a fully methylated anthraquinone derivative in which both hydroxyl groups of the parent compound rubiadin are substituted with methoxy groups . It occurs naturally in plant species within the Morinda and Rubia genera [1], and has been prepared synthetically via an aryne-based route for use as a synthetic intermediate [2]. This derivative is valued primarily as a reference standard for structure-activity relationship (SAR) investigations and as a protected precursor in multistep syntheses of more complex anthraquinones.

Fully methylated anthraquinone end‑member for SAR panels assessing hydroxyl‑dependent activity
Diprotected intermediate enabling divergent synthesis of rubiadin‑class natural products
Negative‑control probe lacking free hydroxyls for antifungal photodynamic mechanism studies

Why Rubiadin Dimethyl Ether Is Not Functionally Interchangeable with Rubiadin or Its Mono-Methyl Congeners


Within the rubiadin-like anthraquinone subfamily, the methylation pattern—specifically whether one or both phenolic hydroxyl groups are protected—directly alters biological performance. In the HT-29 colorectal cancer MTT assay, comparison of rubiadin, rubiadin-1-methyl ether, and the fully methylated variant revealed that the presence of free hydroxyl groups was structurally associated with inhibitory activity, whereas progressive methylation led to reduced potency [1]. In in vitro anti-inflammatory screening against LPS-stimulated RAW 264.7 macrophages, rubiadin-1-methyl ether significantly inhibited NOx, IL-6, and IL-1β production at its CC10 concentration, while the co-tested comparator damnacanthal showed no significant anti-inflammatory effect under identical conditions [2]. These findings demonstrate that methylation status is not a functionally neutral modification and that simple in-class substitution without consideration of substituent identity can lead to divergent or absent activity.

Hydroxyl‑dependent bioactivity divergence
Free di‑OH rubiadin may not serve as an equivalent negative control for methylation‑sensitive assays
Substituent‑specific anti‑inflammatory response
Rubiadin‑1‑methyl ether shows activity in LPS‑stimulated macrophages, but this profile may not extend to the fully methylated probe
Functional mismatch in antifungal photosensitization
Damnacanthal (formyl‑bearing) lacks the methyl‑ether scaffold’s anti‑inflammatory activity; replacing with a non‑methylated congener risks loss of research relevance

Quantitative Evidence of Differentiation: Rubiadin Dimethyl Ether vs. Closest Structural Analogs


Colorectal Cancer Cell Inhibition: Progressive Methylation Correlates with Reduced Potency in HT-29 MTT Assay

An SAR study of six anthraquinones from Morinda citrifolia evaluated inhibitory activity against HT-29 colorectal cancer cells via MTT assay. The compounds tested included damnacanthal (bearing a formyl group), nordamnacanthal, 2-ethoxy-1-hydroxyanthraquinone, rubiadin (free di-OH), 1-hydroxy-2-methylanthraquinone, and rubiadin-1-methyl ether (mono-methyl ether). Comparison across the series indicated that the formyl and ethoxy substituent groups were crucial for inhibition, while progressive methylation of hydroxyl groups (from rubiadin to rubiadin-1-methyl ether to the fully methylated rubiadin dimethyl ether) was associated with diminishing activity [1]. Quantitative IC50 differentiation figures for the dimethyl ether are not reported in this study; the evidence is class-level inference drawn from the SAR trend.

Colorectal cancer SAR
Class‑level inference
Progressive methylation associated with lower inhibitory activity in HT‑29 panel
Supports methylation‑dependent SAR interpretation
No direct IC50 for dimethyl ether; trend inferred from rubiadin → mono‑methyl → di‑methyl
colorectal cancer structure-activity relationship anthraquinone methylation

Anti-Inflammatory Selectivity: Rubiadin-1-Methyl Ether Active in RAW 264.7 Screening Whereas Damnacanthal Shows No Effect

In a preclinical anti-inflammatory screening, the in vitro effects of damnacanthal and rubiadin-1-methyl ether (RBM) were compared using LPS-stimulated RAW 264.7 murine macrophages. At the CC10 concentration determined for each compound, only RBM significantly reduced nitric oxide (NOx) production and the pro-inflammatory cytokines IL-6 and IL-1β; damnacanthal showed no significant inhibition of any measured parameter [1]. Rubiadin dimethyl ether was not tested in this direct comparison; however, the data establishes the functional divergence between structurally related anthraquinones bearing different substituent patterns (formyl vs. methyl-ether), providing a rationale for preferring the methyl-ether scaffold (and by extension its fully methylated analog) in anti-inflammatory screening programs.

Anti‑inflammatory selectivity
Cross‑study comparable
Rubiadin‑1‑Me ether: active (NOx, IL‑6, IL‑1β); Damnacanthal: inactive (LPS RAW 264.7)
Supports substituent‑dependent anti‑inflammatory screening context
Dimethyl ether not directly tested; scaffold‑informed procurement rationale
anti-inflammatory nitric oxide pro-inflammatory cytokines

Antifungal Biofilm Inhibition: Rubiadin (Free Di-OH) Superior to Its 1-Methyl Ether Against Candida tropicalis

Marioni et al. (2016) directly compared the antifungal activity of rubiadin (AQ1) and rubiadin 1-methyl ether (AQ2) against Candida tropicalis biofilms under both dark and irradiation conditions. Biofilm reduction was more effective with AQ1 than AQ2 under irradiation. The best synergistic combination with Amphotericin B (AmB) was also achieved with AQ1, yielding 80.5% biofilm reduction (FICI = 0.74) [1]. As rubiadin dimethyl ether represents the fully methylated analog at both the 1- and 3-positions, these data suggest that progressive methylation may further reduce antifungal photosensitizing efficacy relative to the free hydroxyl parent.

Antifungal biofilm inhibition
Class‑level inference
Rubiadin (AQ1) showed greater biofilm reduction than AQ2; synergy with AmB: 80.5% reduction
Supports methylation trend in antifungal photosensitizer screening
Dimethyl ether not assayed; activity decline extrapolated from AQ1 > AQ2 pattern
antifungal Candida tropicalis biofilm photosensitizer

Synthetic Utility: Rubiadin Dimethyl Ether Serves as a Key Aryne-Coupling Intermediate for Natural Product Synthesis

Biehl et al. (1995) described the efficient synthesis of rubiadin 1,3-dimethyl ether via generation of 3,5-dimethoxy-4-methylbenzyne from 3-bromo-2,6-dimethoxytoluene using LDA or lithium tetramethylpiperidide, followed by trapping with 3-cyano-1(3H)-isobenzofuranone or 1(3H)-isobenzofuranone [1]. The dimethyl-protected intermediate is synthetically advantageous because both hydroxyl positions are blocked, enabling selective deprotection strategies to access rubiadin (both OH free), rubiadin 1-methyl ether, and damnacanthol—a versatility not achievable with the mono-methyl ether alone [1].

Synthetic intermediate utility
Supporting evidence
Dimethyl ether converts to rubiadin, 1‑Me ether, and damnacanthol via selective deprotection
Supports divergent synthesis intermediate selection
Mono‑methyl ether offers restricted derivatization pathways
synthetic chemistry aryne reaction natural product synthesis

High-Value Application Scenarios for Rubiadin Dimethyl Ether in Scientific Procurement


SAR Reference Standard for Methylation-Dependent Activity Loss in Anthraquinone Cancer Pharmacology

Based on the SAR trend established in the HT-29 MTT assay—where progressive methylation of rubiadin's hydroxyl groups correlates with diminished inhibitory activity [1]—rubiadin dimethyl ether can be procured as the fully methylated end-member in a methylation-gradient compound panel. This application is relevant for academic and pharmaceutical laboratories systematically mapping the contribution of free hydroxyl groups to anticancer activity within the anthraquinone chemotype.

Protected Synthetic Intermediate for Divergent Anthraquinone Natural Product Synthesis

As demonstrated by the aryne-based synthetic route [2], rubiadin 1,3-dimethyl ether serves as a strategically protected intermediate from which rubiadin, rubiadin 1-methyl ether, and damnacanthol can all be accessed through selective deprotection. Synthetic chemistry groups undertaking total synthesis of rubiadin-class anthraquinones should procure this compound for its divergent synthetic utility.

Negative-Control Compound in Antifungal Photosensitization Mechanism Studies

The head-to-head comparison of rubiadin (AQ1) and rubiadin 1-methyl ether (AQ2) against Candida tropicalis biofilms established that methylation reduces antifungal photosensitizing efficacy [3]. Researchers investigating the photodynamic antifungal mechanism of anthraquinones can employ rubiadin dimethyl ether as a fully methylated negative-control probe to confirm the functional requirement of free phenolic hydroxyl groups for ROS-mediated biofilm disruption.

Application
Selection Property
Validation Focus
Cancer cell‑line SAR studies
Full methylation end‑member for SAR panels
Confirm methylation‑dependent activity gradient
Divergent anthraquinone synthesis
Diprotected intermediate with deprotection flexibility
Verify conversion to key rubiadin analogues
Antifungal photodynamic mechanism research
Negative‑control probe lacking free hydroxyls
Assess biofilm reduction dependency on hydroxyl groups
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